molecular formula C20H17F3N6O B2896984 5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691873-01-5

5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2896984
CAS RN: 691873-01-5
M. Wt: 414.392
InChI Key: ODIAPTHWQXELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H17F3N6O and its molecular weight is 414.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of triazolo[1,5-a]pyrimidine derivatives, including 5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine, has been extensively studied. These compounds are synthesized through various chemical reactions that provide insights into their structural and chemical properties. For instance, the tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, was synthesized to facilitate the characterization of A2A adenosine receptor subtype through binding studies in rat striatal membranes, showcasing its utility in receptor binding assays (Baraldi et al., 1996).

Medicinal Chemistry and Pharmacology

One of the most prominent applications of this chemical class is in the development of receptor antagonists, particularly for the A2A adenosine receptor. These compounds are investigated for their potential therapeutic benefits in various diseases. For example, SCH 58261 was identified as a potent and selective adenosine A2A antagonist, highlighting its potential in medicinal chemistry for treating disorders related to the adenosine A2A receptor (Baraldi et al., 1994).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of these compounds is crucial for their development as therapeutic agents. A study on SCH 58261 revealed its metabolism and pharmacokinetic properties in rats, providing valuable information for its potential use in vivo. This study demonstrated the importance of assessing the drug's behavior in biological systems to inform further pharmaceutical development (Park et al., 2020).

Anti-Inflammatory and Antimicrobial Applications

The triazolo[1,5-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory and antimicrobial properties. For instance, a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory activity and were tested against various bacteria and fungi, indicating their potential as anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).

properties

IUPAC Name

5-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O/c21-20(22,23)17-13-15(16-7-4-12-30-16)24-18-25-19(26-29(17)18)28-10-8-27(9-11-28)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIAPTHWQXELPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.